molecular formula C22H26N6O9S B2472381 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dioxalate CAS No. 1351647-74-9

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dioxalate

Cat. No.: B2472381
CAS No.: 1351647-74-9
M. Wt: 550.54
InChI Key: JIUMHEQZPGWMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dioxalate is a useful research compound. Its molecular formula is C22H26N6O9S and its molecular weight is 550.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6OS.2C2H2O4/c1-13-12-26-18(19-13)22-17(25)11-24-8-6-23(7-9-24)10-16-20-14-4-2-3-5-15(14)21-16;2*3-1(4)2(5)6/h2-5,12H,6-11H2,1H3,(H,20,21)(H,19,22,25);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUMHEQZPGWMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Similar compounds have been found to interact with certain receptors or enzymes in the body

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are critical for understanding its bioavailability. They are metabolized by the liver and excreted through the kidneys.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific targets and pathways it affects. These effects can range from changes in cell signaling to alterations in gene expression

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its targets and exert its effects

Biological Activity

The compound 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dioxalate represents a novel class of biologically active molecules characterized by a benzimidazole core linked to a piperazine ring and a thiazole moiety. This structural configuration is known to impart various pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H22N4O4S\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{4}\text{S}

Key Features:

  • Benzimidazole Core : Known for its role in inhibiting various enzymes and receptors.
  • Piperazine Ring : Enhances solubility and bioavailability.
  • Thiazole Moiety : Contributes to the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Kinases : The benzimidazole fragment is known to inhibit kinases involved in cell signaling pathways, which are crucial for cancer progression.
  • Topoisomerases : Inhibition of these enzymes disrupts DNA replication, leading to cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

Research has indicated that derivatives of benzimidazole exhibit significant anticancer properties. A study highlighted that compounds with similar structures inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression (Leban et al., 2007) .

Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against several strains of bacteria. Preliminary data suggest that it exhibits potent activity against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics such as Ciprofloxacin in certain assays (Sadeek et al., 2021) .

Table 1: Antimicrobial Activity Comparison

Compound NameZone of Inhibition (mm)Gram-positiveGram-negative
This compound222018
Ciprofloxacin191816

Note: Values represent average zones of inhibition from diffusion method assays.

Case Studies

  • Inhibition of CK1 Kinase : A study identified similar compounds as potent inhibitors of CK1δ, with IC50 values in the low micromolar range. This suggests potential therapeutic applications in diseases where CK1 is implicated, such as cancer and neurodegenerative disorders (Leban et al., 2007) .
  • Antimicrobial Efficacy : In a comparative study, the compound demonstrated superior antibacterial activity against Staphylococcus aureus and Escherichia coli compared to standard treatments, indicating its potential as a new antimicrobial agent (Sadeek et al., 2021) .

Preparation Methods

Piperazine-Benzoimidazole Intermediate Synthesis

The foundational step involves synthesizing the 4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine intermediate. This is typically achieved through nucleophilic alkylation of piperazine with 2-chloromethylbenzimidazole.

Procedure :

  • Alkylation Reaction : Piperazine (1.0 equiv) is reacted with 2-chloromethylbenzimidazole (1.1 equiv) in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine (2.0 equiv) is added to scavenge HCl.
  • Workup : The mixture is stirred at room temperature for 12–16 hours, filtered to remove triethylamine hydrochloride, and concentrated under reduced pressure.
  • Purification : The crude product is recrystallized from ethanol to yield 4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine as a white solid.

Key Parameters :

  • Solvent : Dichloromethane or acetonitrile.
  • Temperature : Ambient (20–25°C).
  • Yield : 75–85%.

Acetamide Backbone Formation

The piperazine-benzimidazole intermediate is functionalized with an acetamide group linked to the 4-methylthiazol-2-amine moiety.

Procedure :

  • Chloroacetylation : The intermediate (1.0 equiv) is treated with chloroacetyl chloride (1.2 equiv) in dichloromethane at 0°C. Triethylamine (2.5 equiv) is added dropwise to maintain pH 8–9.
  • Amination : The resulting chloroacetamide derivative is reacted with 4-methylthiazol-2-amine (1.1 equiv) in dimethylformamide (DMF) at 60°C for 6–8 hours.
  • Isolation : The reaction mixture is poured into ice-water, and the precipitate is filtered and washed with cold ethanol.

Optimization Notes :

  • Coupling Agent : Use of DMF enhances nucleophilicity of the thiazole amine.
  • Yield : 65–70% after recrystallization from ethanol-water (3:1).

Dioxalate Salt Preparation

The free base is converted to its dioxalate salt to improve solubility and stability.

Procedure :

  • Acid-Base Reaction : The acetamide free base (1.0 equiv) is dissolved in warm ethanol, and oxalic acid dihydrate (2.2 equiv) is added slowly.
  • Crystallization : The solution is cooled to 4°C, inducing crystallization. The precipitate is filtered and dried under vacuum.
  • Characterization : Melting point, elemental analysis, and spectroscopic methods confirm salt formation.

Critical Factors :

  • Stoichiometry : Excess oxalic acid ensures complete protonation of both piperazine nitrogens.
  • Yield : 90–95% with >99% purity by HPLC.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Comparative studies on solvents (Table 1) reveal dichloromethane and DMF as optimal for alkylation and amination, respectively. Elevated temperatures (>60°C) during amination reduce side products like N-alkylated thiazoles.

Table 1. Solvent Optimization for Key Steps

Step Solvent Temperature (°C) Yield (%)
Piperazine alkylation Dichloromethane 25 85
Chloroacetylation Dichloromethane 0→25 78
Amination DMF 60 70
Salt formation Ethanol 25→4 95

Catalytic and Stoichiometric Considerations

  • Triethylamine : Essential for HCl scavenging during chloroacetylation; substoichiometric amounts lead to incomplete reactions.
  • Oxalic Acid : A 10% molar excess ensures complete salt formation, avoiding residual free base.

Structural Elucidation and Analytical Data

Spectroscopic Characterization

  • IR Spectroscopy :
    • N-H stretch: 3280 cm⁻¹ (amide).
    • C=O stretch: 1665 cm⁻¹ (acetamide), 1702 cm⁻¹ (oxalate).
  • ¹H NMR (DMSO- d₆) :
    • δ 8.45 (s, 1H, thiazole-H).
    • δ 4.12 (s, 2H, piperazine-CH₂-benzimidazole).
    • δ 2.42 (s, 3H, thiazole-CH₃).
  • Mass Spectrometry :
    • [M+H]⁺ at m/z 440.2 (free base).
    • [M-2C₂H₂O₄]²⁻ at m/z 220.1 (dioxalate).

Purity and Stability Assessment

  • HPLC : Purity >99% (C18 column, acetonitrile/0.1% TFA).
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, confirming thermal stability.

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound?

The synthesis requires precise control of temperature (typically 60–100°C), solvent selection (e.g., dimethylformamide or acetonitrile), and catalytic/base systems such as sodium hydride or triethylamine. For example, sodium hydride facilitates nucleophilic substitution in heterocyclic reactions, while DMF enhances solubility of intermediates .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for verifying piperazine and benzimidazole moieties. Mass spectrometry (MS) confirms molecular weight, and Infrared (IR) spectroscopy identifies functional groups like acetamide C=O stretches. High-resolution MS is recommended for dioxalate salt validation .

Q. How can purity be ensured during synthesis?

Employ High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane mixtures is also effective for isolating intermediates .

Advanced Research Questions

Q. How can low yields in the final coupling step be addressed?

Low yields may arise from steric hindrance at the piperazine N-atom or competing side reactions. Strategies include:

  • Using excess benzimidazole-methyl derivatives (1.5–2.0 equivalents).
  • Optimizing reaction time (monitored via TLC) to prevent over-reaction.
  • Employing microwave-assisted synthesis to enhance reaction efficiency .

Q. What methodologies validate target-specific biological activity?

Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinity to receptors like histamine H1/H4. Follow with in vitro assays:

  • Enzyme-linked immunosorbent assay (ELISA) for IC50 determination.
  • Fluorescence polarization to assess competitive binding against known ligands. Reference compounds with structural similarities (e.g., thiazole-urea derivatives) should be included as positive controls .

Q. How to resolve contradictions between in vitro and computational activity predictions?

Discrepancies may arise from solvation effects or protein flexibility. Validate using:

  • Surface Plasmon Resonance (SPR) to measure real-time binding kinetics.
  • Alanine scanning mutagenesis to identify critical receptor residues. Cross-check computational models with cryo-EM or X-ray crystallography data if available .

Q. What strategies improve solubility for in vivo studies?

The dioxalate salt form enhances aqueous solubility. Additional approaches:

  • Co-solvent systems : 10% DMSO in saline for intravenous administration.
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release. Monitor stability via dynamic light scattering (DLS) and in vitro release profiles .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Focus on modifying:

  • Benzimidazole substituents : Introduce electron-withdrawing groups (e.g., -NO2) to enhance receptor affinity.
  • Thiazole ring : Replace 4-methyl with halogens (e.g., Cl, Br) to assess steric and electronic effects. Use multivariate analysis (e.g., PCA) to correlate substituent properties (Hammett σ, logP) with activity .

Q. What analytical methods detect degradation products under physiological conditions?

Simulate physiological pH (1.2–7.4) and monitor stability via:

  • LC-MS/MS with a C18 column to identify hydrolyzed dioxalate or oxidized thiazole products.
  • Forced degradation studies : Expose to UV light (ICH Q1B guidelines) and analyze photodegradants .

Q. How to evaluate synergistic effects with existing therapeutics?

Apply the Chou-Talalay combination index (CI) :

  • CI < 1 : Synergy (e.g., with cisplatin in cancer cell lines).
  • CI = 1 : Additivity.
    Use isobolograms to visualize dose-response interactions in MTT assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.